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Compound of Interest

Compound Name: CI-1015

Cat. No.: B1668927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

administration of CI-1015, a selective cholecystokinin-B (CCK-B) receptor antagonist, in

chronic dosing studies. This document is intended to guide researchers in designing and

executing preclinical studies to evaluate the long-term safety, tolerability, pharmacokinetics,

and pharmacodynamics of CI-1015.

Introduction to CI-1015
CI-1015 is a second-generation "peptoid" CCK-B receptor antagonist with an improved

pharmacokinetic profile compared to its predecessor, CI-988. As an N-(adamantyloxycarbonyl)-

alpha-methyl-(R)-tryptophan derivative, CI-1015 exhibits enhanced oral bioavailability and

blood-brain barrier penetration, making it a promising candidate for the treatment of central

nervous system disorders such as anxiety. Chronic dosing studies are essential to understand

the long-term effects and safety profile of CI-1015 before advancing to clinical trials.

Mechanism of Action and Signaling Pathway
CI-1015 exerts its pharmacological effect by selectively antagonizing the CCK-B receptor, a G

protein-coupled receptor (GPCR). The binding of the endogenous ligand, cholecystokinin

(CCK), to the CCK-B receptor typically initiates a signaling cascade through the Gq alpha

subunit. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates
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the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Downstream signaling can also involve the PI3K/Akt and MAP kinase (ERK) pathways. By

blocking this receptor, CI-1015 inhibits these downstream signaling events.
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Caption: CCK-B Receptor Signaling Pathway and CI-1015 Inhibition.

Data Presentation from a Chronic Dosing Study
(Illustrative)
Due to the limited availability of public data from chronic dosing studies of CI-1015, the

following tables are presented as illustrative examples of how to structure and present data

from such a study. The values are hypothetical and for demonstration purposes only.

Table 1: Summary of Clinical Observations in a 28-Day Rodent Study
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Group (Dose,
mg/kg/day)

Number of Animals Mortality
Clinical Signs
Observed
(Incidence)

Vehicle Control 10 M, 10 F 0 None

CI-1015 (Low Dose) 10 M, 10 F 0 None

CI-1015 (Mid Dose) 10 M, 10 F 0
Mild, transient

hypoactivity (2/20)

CI-1015 (High Dose) 10 M, 10 F 0

Mild hypoactivity

(5/20), slight

piloerection (3/20)

Table 2: Body Weight and Food Consumption Data (28-Day Rodent Study)

Group (Dose, mg/kg/day)
Mean Body Weight Change
(g, Day 28)

Mean Food Consumption (
g/animal/day , Week 4)

Vehicle Control (Male) +25.5 ± 3.1 22.1 ± 1.5

CI-1015 (High Dose, Male) +24.9 ± 3.5 21.8 ± 1.8

Vehicle Control (Female) +18.2 ± 2.5 18.5 ± 1.2

CI-1015 (High Dose, Female) +17.9 ± 2.8 18.2 ± 1.4

Table 3: Selected Hematology and Clinical Chemistry Parameters (28-Day Rodent Study, High

Dose vs. Control)
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Parameter
Vehicle
Control (Male)

CI-1015 (High
Dose, Male)

Vehicle
Control
(Female)

CI-1015 (High
Dose, Female)

Hemoglobin

(g/dL)
15.1 ± 0.8 14.9 ± 0.9 14.5 ± 0.7 14.3 ± 0.8

White Blood

Cells (10^3/µL)
8.2 ± 1.5 8.5 ± 1.7 7.9 ± 1.3 8.1 ± 1.5

Alanine

Aminotransferas

e (U/L)

45 ± 10 48 ± 12 42 ± 9 44 ± 11

Creatinine

(mg/dL)
0.6 ± 0.1 0.6 ± 0.1 0.5 ± 0.1 0.5 ± 0.1

Table 4: Organ Weight Data (28-Day Rodent Study, High Dose vs. Control)

Organ
Vehicle
Control (Male,
g)

CI-1015 (High
Dose, Male, g)

Vehicle
Control
(Female, g)

CI-1015 (High
Dose, Female,
g)

Liver 10.5 ± 1.2 10.7 ± 1.3 8.1 ± 0.9 8.3 ± 1.0

Kidneys 2.1 ± 0.3 2.1 ± 0.2 1.8 ± 0.2 1.8 ± 0.2

Brain 1.9 ± 0.1 1.9 ± 0.1 1.7 ± 0.1 1.7 ± 0.1

Experimental Protocols
General Protocol for a 28-Day Oral Chronic Dosing
Study in Rodents
This protocol outlines a general procedure for a 28-day repeated-dose oral toxicity study in

rats.

4.1.1. Objective To assess the safety and tolerability of CI-1015 following daily oral

administration for 28 days in rats.
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4.1.2. Materials

CI-1015

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Sprague-Dawley rats (e.g., 8-10 weeks old, equal numbers of males and females)

Standard laboratory animal diet and water

Oral gavage needles

Equipment for clinical observations, body weight, and food/water consumption

measurements

Equipment for blood collection and analysis (hematology and clinical chemistry)

Necropsy and histology equipment

4.1.3. Experimental Design

Groups: At least four groups (vehicle control, low dose, mid dose, high dose). A high dose

should be selected to elicit some minimal toxic effects, if possible, to determine a no-

observed-adverse-effect-level (NOAEL).

Animals: Minimum of 10 animals per sex per group.

Administration: Daily oral gavage for 28 consecutive days.

Dose Volume: Typically 5-10 mL/kg, kept constant across all groups.

4.1.4. Procedure

Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the

start of the study.

Randomization: Randomize animals into treatment groups.
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Dosing: Administer CI-1015 or vehicle by oral gavage once daily at approximately the same

time each day.

Clinical Observations: Conduct and record detailed clinical observations at least once daily.

Body Weight: Record body weight prior to dosing on Day 1 and at least weekly thereafter.

Food and Water Consumption: Measure food and water consumption weekly.

Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus under

anesthesia) at pre-determined time points (e.g., Day 28) for hematology and clinical

chemistry analysis.

Terminal Procedures: At the end of the 28-day dosing period, euthanize animals.

Necropsy and Histopathology: Conduct a full necropsy on all animals. Collect and weigh

specified organs. Preserve selected tissues in formalin for histopathological examination.

Protocol for Pharmacodynamic Assessment: Elevated
Plus Maze
This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic

effects of CI-1015 in a chronic dosing study.

4.2.1. Objective To evaluate the effect of chronic CI-1015 administration on anxiety-like

behavior in rodents.

4.2.2. Materials

Elevated plus maze apparatus

Video recording and analysis software

Rodents from the chronic dosing study

4.2.3. Procedure
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Habituation: Habituate the testing room for at least 30 minutes before the start of the

experiment.

Testing: On a designated day of the chronic study (e.g., Day 27), place each animal

individually in the center of the EPM, facing one of the open arms.

Recording: Record the animal's behavior for a set period (e.g., 5 minutes).

Data Analysis: Analyze the recordings for parameters such as:

Time spent in the open arms

Number of entries into the open arms

Time spent in the closed arms

Number of entries into the closed arms

Total distance traveled

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical chronic dosing study of CI-
1015.
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Caption: Experimental Workflow for a Chronic Dosing Study.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1668927?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for Chronic Dosing
Studies of CI-1015]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668927#ci-1015-administration-for-chronic-dosing-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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